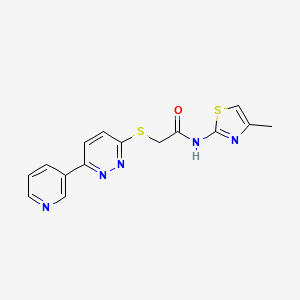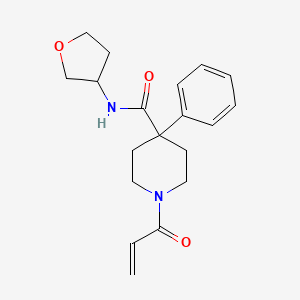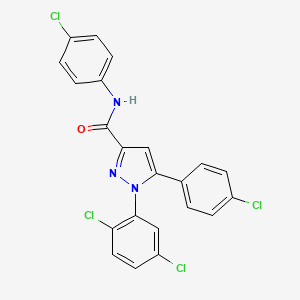![molecular formula C19H14N2S3 B2806757 2-(Allylsulfanyl)-4-(phenylsulfanyl)[1]benzothieno[3,2-d]pyrimidine CAS No. 478030-01-2](/img/structure/B2806757.png)
2-(Allylsulfanyl)-4-(phenylsulfanyl)[1]benzothieno[3,2-d]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
BTBT is a popular structural motif in the design of high-mobility organic semiconductors . It has been utilized in dye-sensitized solar cells (DSSCs) and organic photovoltaics (OPVs) as an alternative to fullerene .
Synthesis Analysis
A modular approach to underexplored, unsymmetrical BTBT scaffolds delivers a library of BTBT materials from readily available coupling partners by combining a transition-metal free Pummerer CH–CH-type cross-coupling and a Newman–Kwart reaction .Molecular Structure Analysis
The BTBT core is a popular structural motif in the design of high-mobility organic semiconductors . Tuning the functional groups on the BTBT scaffold allows the solid-state assembly and molecular orbital energy levels to be modulated .Chemical Reactions Analysis
This molecule self-assembles in water to give hydrogels over a broad range of pH values. Hydrogelation is triggered by both pH changes and variations in salt concentrations .Physical And Chemical Properties Analysis
Investigation of the charge transport properties of BTBT-containing small-molecule:polymer blends revealed the importance of molecular ordering during phase segregation .Applications De Recherche Scientifique
Synthesis and Antimicrobial Activity
Researchers have synthesized novel compounds related to 2-(Allylsulfanyl)-4-(phenylsulfanyl)[1]benzothieno[3,2-d]pyrimidine and evaluated their antimicrobial efficacy. For instance, novel pyrazolopyrimidines incorporated with mono- and diphenylsulfonyl groups demonstrated antimicrobial activities that exceeded the reference drug in some cases, indicating their potential as effective antimicrobial agents (Alsaedi, Farghaly, & Shaaban, 2019). Another study focused on tetrahydrobenzothieno[2,3-d]pyrimidine and its derivatives, revealing significant antibacterial and antifungal activities, highlighting the importance of the benzothieno[3,2-d]pyrimidine scaffold in developing new antimicrobial compounds (Soliman et al., 2009).
Electrophilic Cyclization and Heterocyclic Synthesis
The electrophilic heterocyclization of allylsulfanyl-pyrazolo[3,4-d]pyrimidin-4(5H)-ones, a process relevant to the synthesis of derivatives of the compound , has been explored, yielding angular pyrazolothiazolopyrimidine derivatives. This showcases the compound's versatility as a precursor in synthesizing diverse heterocyclic systems with potential biological activities (Bentya et al., 2008).
Antimicrobial and Anti-inflammatory Properties
Research into substituted tricyclic compounds, including derivatives of benzothieno[2,3-d]pyrimidine, has shown that many synthesized compounds exhibit significant anti-bacterial and anti-fungal activities, suggesting their utility in combating microbial infections (Mittal, Sarode, & Vidyasagar, 2011). Additionally, the synthesis and evaluation of benzothiazole- and benzimidazole-based heterocycles, including pyrimidine derivatives, underline the broad potential of these compounds in medicinal chemistry, including anti-inflammatory applications (Darweesh et al., 2016).
Structural and Fluorescence Properties
The crystal structure and fluorescence properties of certain benzothieno[3,2-d]pyrimidin-4-one derivatives have been analyzed, revealing that these compounds not only exhibit structural uniqueness but also possess fluorescence characteristics. This opens up potential applications in fluorescence imaging and as probes in biological research, demonstrating the versatility of the chemical scaffold in various scientific domains (Barone et al., 2014).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
4-phenylsulfanyl-2-prop-2-enylsulfanyl-[1]benzothiolo[3,2-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2S3/c1-2-12-22-19-20-16-14-10-6-7-11-15(14)24-17(16)18(21-19)23-13-8-4-3-5-9-13/h2-11H,1,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCRYXCOOMPOKBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCSC1=NC2=C(C(=N1)SC3=CC=CC=C3)SC4=CC=CC=C42 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-N-(benzo[d][1,3]dioxol-5-ylmethyl)acetamide](/img/structure/B2806676.png)
![3,5-Dichloro-4-[2-(dimethylamino)ethoxy]aniline](/img/structure/B2806680.png)


![8,8-dimethyl-2-[(4-methylbenzyl)sulfanyl]-5-(5-methylfuran-2-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B2806684.png)
![(4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2806686.png)
![2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2806687.png)
![4-chloro-1H-pyrrolo[2,3-b]pyridin-6-ol](/img/structure/B2806688.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-[(7-oxo-5-phenyl-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio]acetamide](/img/structure/B2806693.png)
![[1-(2,2-Difluoroethyl)cyclobutyl]methanesulfonyl chloride](/img/structure/B2806694.png)

